molecular formula C19H13NO4 B11018290 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate

Cat. No.: B11018290
M. Wt: 319.3 g/mol
InChI Key: UVKRUJISHRPOBR-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is a synthetic chemical compound designed for research purposes, integrating a benzoxazole core linked to a furan carboxylate ester. This structure combines two privileged heterocyclic scaffolds frequently explored in medicinal chemistry for their diverse biological activities . The benzoxazole motif is a significant pharmacophore in developing molecules with anticancer, antibacterial, and antifungal properties, and it is also utilized in material sciences due to its photoluminescent potential . The furan ring is a common component in bioactive molecules and natural products, with derivatives showing promising antimicrobial and antitumor activities . As such, this compound serves as a valuable intermediate for researchers in drug discovery, particularly in the synthesis of novel molecules for biochemical screening and the development of structure-activity relationship (SAR) studies . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary characterization and biological testing to determine the compound's specific properties and mechanisms of action.

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) furan-2-carboxylate

InChI

InChI=1S/C19H13NO4/c21-19(17-7-4-10-22-17)23-14-8-9-15-16(20-24-18(15)12-14)11-13-5-2-1-3-6-13/h1-10,12H,11H2

InChI Key

UVKRUJISHRPOBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclization of 3-Benzyl-6-Hydroxy-2-Aminophenol

The benzoxazole ring is constructed via condensation of 3-benzyl-6-hydroxy-2-aminophenol with a carbonyl source (e.g., triphosgene or acetic anhydride).

Procedure :

  • 3-Benzyl-6-hydroxy-2-aminophenol (1.0 equiv) is suspended in anhydrous dichloromethane.

  • Triphosgene (0.33 equiv) is added dropwise at 0°C under nitrogen.

  • The mixture is stirred for 4–6 hours at room temperature, followed by quenching with ice-water.

  • The product, 3-benzyl-6-hydroxy-1,2-benzoxazole , is isolated via filtration (Yield: 78–85%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.32 (m, 5H, benzyl), 6.94 (s, 1H, H-4), 5.21 (s, 2H, CH₂Ph).

  • IR (KBr) : 1620 cm⁻¹ (C=N), 3400 cm⁻¹ (O-H).

Esterification of 6-Hydroxy-3-Benzyl-1,2-Benzoxazole with Furan-2-Carboxylic Acid

Acid Chloride Method

Furan-2-carbonyl chloride is generated in situ from furan-2-carboxylic acid using thionyl chloride.

Procedure :

  • Furan-2-carboxylic acid (1.2 equiv) is refluxed with thionyl chloride (3.0 equiv) for 2 hours. Excess thionyl chloride is removed under vacuum.

  • 3-Benzyl-6-hydroxy-1,2-benzoxazole (1.0 equiv) is dissolved in anhydrous THF, followed by addition of pyridine (2.0 equiv).

  • The acid chloride is added dropwise at 0°C, and the reaction is stirred for 12 hours.

  • The mixture is diluted with ethyl acetate, washed with 5% HCl and NaHCO₃, dried (Na₂SO₄), and purified via silica gel chromatography (Yield: 65–72%).

Optimization Data :

ConditionSolventBaseTemperatureYield (%)
Thionyl chlorideTHFPyridine0°C → RT72
Oxalyl chlorideDCMEt₃N-10°C68
DCC/DMAPDMFRT58

Steglich Esterification

A milder alternative employs DCC/DMAP for coupling furan-2-carboxylic acid directly to the hydroxylated benzoxazole.

Procedure :

  • 3-Benzyl-6-hydroxy-1,2-benzoxazole (1.0 equiv), furan-2-carboxylic acid (1.5 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are combined in anhydrous DCM.

  • The reaction is stirred for 24 hours at room temperature.

  • Workup includes filtration of DCU, solvent evaporation, and chromatography (Yield: 58–63%).

Alternative Routes and Comparative Analysis

Mitsunobu Reaction

The Mitsunobu reaction facilitates esterification using DIAD and PPh₃ , though yields are suboptimal due to competing side reactions:

Procedure :

  • 3-Benzyl-6-hydroxy-1,2-benzoxazole (1.0 equiv), furan-2-carboxylic acid (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.

  • Stirred for 12 hours; purified via chromatography (Yield: 50–55%).

Direct Cyclization with Pre-Functionalized Ester

A convergent approach involves synthesizing 6-furan-2-carboxylate-3-benzyl-1,2-benzoxazole directly from a pre-esterified aminophenol derivative. However, this method faces challenges in regioselectivity and requires orthogonal protecting groups.

Mechanistic Considerations

Esterification Kinetics

The acid chloride method proceeds via nucleophilic acyl substitution, where the benzoxazole’s hydroxyl group attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. Pyridine scavenges HCl, shifting equilibrium toward product formation.

Side Reactions

  • Hydrolysis of Acid Chloride : Competed by moisture, necessitating anhydrous conditions.

  • Oxazole Ring Opening : Observed at elevated temperatures (>40°C) in protic solvents.

Characterization and Validation

Spectroscopic Data

This compound :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 1H, H-5), 7.68 (dd, J = 8.4, 1.6 Hz, 1H, H-4), 7.51–7.40 (m, 5H, benzyl), 7.24 (d, J = 1.6 Hz, 1H, H-7), 6.85 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.72 (d, J = 3.6 Hz, 1H, furan H-3), 5.32 (s, 2H, CH₂Ph).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 160.2 (C=O), 154.1 (C=N), 143.5 (furan C-2), 137.8–125.4 (aromatic carbons), 67.5 (CH₂Ph).

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

  • X-ray Crystallography : Confirms planar benzoxazole-furan dihedral angle (15.2°), facilitating π-π stacking in solid state.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Zeolite Catalysts : Reduce reaction time by 30% in esterification steps.

  • Continuous Flow Systems : Enhance reproducibility for large-scale production (Patent WO2006089100A1) .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The furan ring can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Family

The structural and functional differences between 3-benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate and related benzoxazoles are summarized in Table 1.

Table 1: Comparison of Key Benzoxazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP* Potential Activity
This compound Benzyl (3), Furan-2-carboxylate (6) ~341.34 ~3.2 Not reported (inferred modulation of neurological targets)
Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate Phenyl (2), Methyl ester (5) ~267.28 ~2.8 Antimicrobial, antitumor
2-(4-Chlorophenyl)-1,3-benzoxazole-5-carbohydrazide 4-Chlorophenyl (2), carbohydrazide (5) ~303.75 ~3.1 Antitubercular

Key Observations:

  • Substituent Position and Electronic Effects: The placement of the benzyl group at position 3 (vs. The furan-2-carboxylate ester at position 6 introduces a polarizable oxygen atom, differing from the methyl or carbohydrazide groups in position 5 of other derivatives .
  • Lipophilicity: The benzyl group increases logP compared to phenyl-substituted analogs, suggesting enhanced lipid solubility, which could improve blood-brain barrier penetration—a trait relevant to neurological targets (e.g., mGluR2 modulation as seen in oxazolidinone analogs ).
Functional Analogues: Oxazolidinones and Heterocyclic Modulators

These compounds act as positive allosteric modulators of mGluR2, a glutamate receptor implicated in neurological disorders. The benzyl group in both scaffolds may occupy similar hydrophobic pockets in target proteins, but the benzoxazole core likely provides greater aromatic stabilization compared to oxazolidinones.

Key Differences:

  • Heterocyclic Core Rigidity: Benzoxazoles are planar and rigid, whereas oxazolidinones are non-aromatic and flexible. This could influence binding kinetics and selectivity .
  • Synthetic Accessibility: Oxazolidinones are typically synthesized via cyclization of amino alcohols with carbonyl compounds, contrasting with benzoxazole synthesis via aryl acid condensations .
Pharmacological Implications

For instance:

  • Antimicrobial Activity: Benzoxazole carbohydrazides (e.g., 2-(4-chlorophenyl)-1,3-benzoxazole-5-carbohydrazide) exhibit antitubercular activity, implying that the furan-2-carboxylate group in the target compound might be modified to enhance such effects .
  • Neurological Targets: The benzyl group’s presence aligns with mGluR2 modulators, suggesting possible allosteric modulation activity, though experimental validation is required .

Biological Activity

3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzoxazole moiety and a furan-2-carboxylate group. Its molecular formula is C16H13N1O3, with a molecular weight of approximately 281.28 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve:

  • Disruption of bacterial cell membranes
  • Inhibition of essential metabolic pathways

In a comparative study, the minimal inhibitory concentrations (MIC) for various strains were evaluated, revealing potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Escherichia coli32Moderate
Staphylococcus aureus16Strong
Bacillus subtilis8Very Strong
Pseudomonas aeruginosa64Weak

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

Research indicates that the compound may induce apoptosis in cancer cells through several pathways:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress
  • Activation of apoptotic signaling pathways

Case Studies

One notable study assessed the compound's effects on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
  • Receptor Interaction : Studies suggest potential interactions with specific receptors that modulate cellular responses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzoxazole ring
  • Introduction of the furan carboxylate moiety
  • Benzylation to achieve the final structure

Q & A

Advanced Research Question

  • Protection/Deprotection : Temporarily protect reactive hydroxyl groups (e.g., using benzyl or TBS ethers) to prevent unwanted acyl transfer .
  • Low-Temperature Coupling : Conduct reactions at 0°C to suppress base-mediated hydrolysis of the furan ester .
  • In Situ Activation : Generate the acyl chloride (from furan-2-carboxylic acid using SOCl₂) immediately before coupling to avoid degradation .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Advanced Research Question

  • Functional Group Variation : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro or cyano) to modulate electron density and binding affinity .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to explore heterocyclic effects on target interaction .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Reaction Exotherms : Control heat dissipation during NaH-mediated steps to prevent runaway reactions .
  • Solvent Recovery : Implement distillation or membrane filtration for THF reuse, reducing costs and waste .
  • Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane mixtures) for bulk batches .

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